

# characterization of cyclopropyl MIDA boronate

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## Compound of Interest

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An In-depth Technical Guide to the Synthesis, Characterization, and Application of Cyclopropyl MIDA Boronate

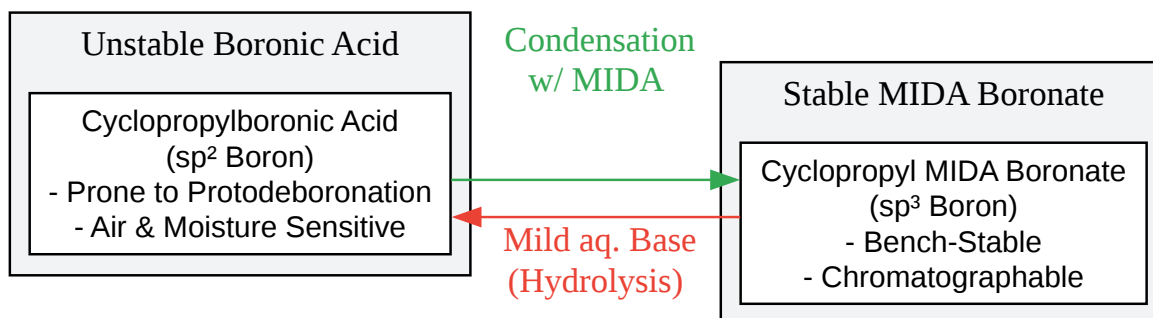
## Abstract

Cyclopropylboronic acids are valuable reagents in organic synthesis, enabling the introduction of the three-membered carbocycle into a wide array of molecules. However, their inherent instability—susceptibility to protodeboronation and oxidation—presents significant challenges for their storage, handling, and efficient use in cross-coupling reactions.<sup>[1][2][3]</sup> The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem. By converting the trigonal planar,  $sp^2$ -hybridized boron of the boronic acid to a tetrahedral,  $sp^3$ -hybridized center, the MIDA ligand forms a stable, bicyclic structure that is robustly air-stable, compatible with silica gel chromatography, and amenable to multi-step synthesis.<sup>[4][5]</sup> This guide provides a comprehensive technical overview of cyclopropyl MIDA boronate, detailing its synthesis, rigorous characterization by modern analytical techniques, and its application in Suzuki-Miyaura cross-coupling, leveraging a "slow-release" strategy for the corresponding unstable boronic acid.<sup>[1][3]</sup>

## The Principle of MIDA Boronate Stabilization

The utility of MIDA boronates stems from a fundamental change in the geometry and electronic nature of the boron atom. In a free boronic acid, the boron possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to decomposition pathways.<sup>[4]</sup> Complexation with the trivalent MIDA ligand forces the boron into a tetrahedral,  $sp^3$ -hybridized state, effectively

"masking" its reactivity. This protected form is unreactive under standard anhydrous cross-coupling conditions.[4][6] However, the MIDA ligand can be readily cleaved under mild aqueous basic conditions to regenerate the active boronic acid in situ, a critical feature for its application in catalysis.[1][7]



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Figure 1: The reversible protection strategy of cyclopropyl MIDA boronate.

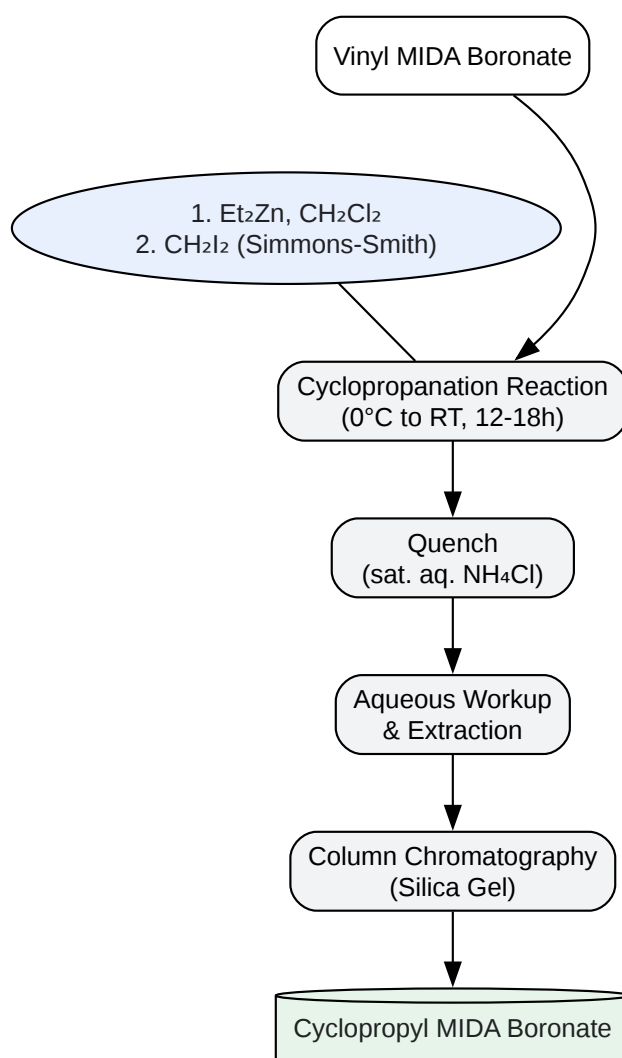
## Synthesis of Cyclopropyl MIDA Boronate

While condensation of a pre-formed cyclopropylboronic acid with MIDA is a viable route, a highly efficient and common method involves the direct cyclopropanation of vinyl MIDA boronate.[4] This approach leverages the stability of the MIDA boronate functionality to common synthetic transformations.

## Experimental Protocol: Synthesis via Cyclopropanation

- **Reaction Setup:** To a solution of vinylboronic acid MIDA ester (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) in an ice bath, add diethylzinc (1.1 equiv, 1.0 M solution in hexanes) dropwise.
- **Reagent Addition:** Following the diethylzinc addition, add diiodomethane (1.1 equiv) dropwise, ensuring the internal temperature remains below 5 °C.

- **Reaction Progression:** Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or  $^1\text{H}$  NMR analysis of an aliquot.
- **Workup:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).
- **Extraction:** Transfer the mixture to a separatory funnel, add additional DCM, and wash the organic layer sequentially with saturated aqueous  $\text{NH}_4\text{Cl}$  and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield cyclopropyl MIDA boronate as a white solid.[4]



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Figure 2: Workflow for the synthesis of cyclopropyl MIDA boronate.

## Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized material. Cyclopropyl MIDA boronate is typically a white, crystalline powder that is stable to storage on the benchtop under air.[1][3]

### Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>12</sub> BNO <sub>4</sub>	
Molecular Weight	197.00 g/mol	
Appearance	White powder/solid	
Melting Point	183-193 °C	[8]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of cyclopropyl MIDA boronate. Samples are typically prepared in deuterated solvents such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

- <sup>1</sup>H NMR: The proton spectrum provides distinct signatures for both the cyclopropyl and MIDA moieties.
  - MIDA Protons: The two sets of methylene protons (–CH<sub>2</sub>–) on the MIDA ligand are diastereotopic due to the rigid bicyclic structure. They typically appear as two distinct AB quartets (two doublets each) between δ 4.0 and 4.3 ppm. The N-methyl (N–CH<sub>3</sub>) group appears as a sharp singlet around δ 2.5 ppm.[9]
  - Cyclopropyl Protons: The protons on the cyclopropyl ring are in the highly shielded upfield region, typically appearing as complex multiplets between δ 0.5 and 1.0 ppm.

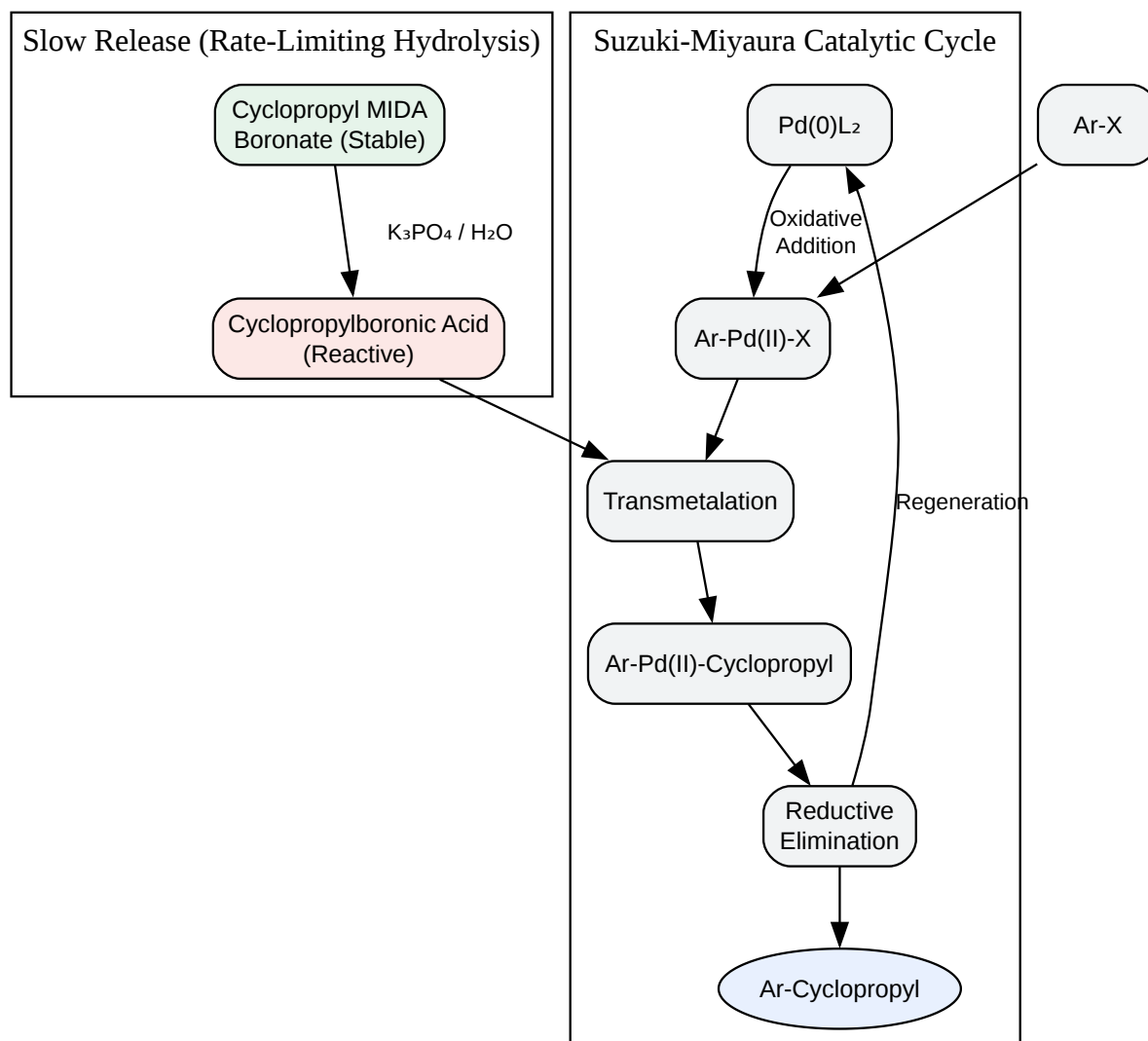
- $^{13}\text{C}$  NMR:
  - MIDA Carbons: The carbonyl carbons ( $\text{C}=\text{O}$ ) resonate downfield around  $\delta$  169-170 ppm. The methylene carbons ( $-\text{CH}_2-$ ) are found around  $\delta$  62 ppm, and the N-methyl carbon ( $\text{N}-\text{CH}_3$ ) is near  $\delta$  48 ppm.[9]
  - Cyclopropyl Carbons: The methylene carbons of the cyclopropyl ring appear in the upfield region (approx.  $\delta$  5-10 ppm). The ipso-carbon attached to the boron atom can be difficult to observe due to quadrupolar broadening and is often not reported.[10]
- $^{11}\text{B}$  NMR: This technique is diagnostic for the coordination state of the boron atom.
  - For tetracoordinate MIDA boronates, a single, relatively broad signal is expected in the range of  $\delta$  +5 to +15 ppm.[11][12] This is in stark contrast to tricoordinate boronic acids (typically  $\delta$  +27 to +33 ppm).[11] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass.[11][13]

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition. The expected exact mass for the protonated molecule  $[\text{M}+\text{H}]^+$  ( $\text{C}_8\text{H}_{13}\text{BNO}_4^+$ ) or sodium adduct  $[\text{M}+\text{Na}]^+$  can be calculated and compared to the experimental value to within a few parts per million (ppm).

## Application in Suzuki-Miyaura Cross-Coupling

The premier application of cyclopropyl MIDA boronate is as a stable precursor for the typically unstable cyclopropylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][14] The reaction proceeds via a "slow-release" mechanism where the aqueous base in the reaction mixture gradually hydrolyzes the MIDA ester, maintaining a low, steady concentration of the reactive boronic acid.[1][3] This strategy minimizes competing decomposition pathways, leading to high coupling yields, even with challenging coupling partners like aryl chlorides.[1]



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Figure 3: The role of slow release in the Suzuki-Miyaura catalytic cycle.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** To a reaction vial, add the aryl halide (1.0 equiv), cyclopropyl MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g.,  $Pd(OAc)_2$ , 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

- Solvent and Base: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., 5:1 ratio).[1][14] Add the base (e.g.,  $K_3PO_4$ , 3.0-7.5 equiv).[1]
- Reaction Conditions: Seal the vial and heat the mixture with vigorous stirring. Reaction temperatures can range from 60 °C to 100 °C depending on the reactivity of the aryl halide. [1][14][15] Monitor the reaction by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
- Purification: Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate. The crude product is then purified by flash column chromatography.

## Conclusion

Cyclopropyl MIDA boronate stands as a testament to the power of ligand-mediated reactivity modulation in organic chemistry. Its exceptional stability, ease of handling, and compatibility with chromatography make it a superior alternative to its free boronic acid counterpart.[4][16] The ability to engage in high-yielding Suzuki-Miyaura cross-coupling reactions via a slow-release mechanism has solidified its role as an indispensable building block for researchers in medicinal chemistry and materials science.[1][14] The characterization techniques and protocols outlined in this guide provide a robust framework for scientists to confidently synthesize, verify, and utilize this versatile reagent in their synthetic endeavors.

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